molecular formula C15H22N2O3 B12041457 tert-Butyl 3-((pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate

tert-Butyl 3-((pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate

Katalognummer: B12041457
Molekulargewicht: 278.35 g/mol
InChI-Schlüssel: XVPCQBRLKDMERR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl 3-((pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a pyridin-2-yloxy group, and a tert-butyl ester. Its molecular formula is C14H20N2O3, and it has a molecular weight of 264.32 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-((pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with pyridin-2-yloxy compounds. One common method involves the use of tert-butyl 3-hydroxypyrrolidine-1-carboxylate as a starting material. This compound is reacted with pyridin-2-yloxy methyl iodide in the presence of a base such as sodium hydride (NaH) in tetrahydrofuran (THF) at low temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl 3-((pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The pyridin-2-yloxy group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Sodium Hydride (NaH): Used as a base in substitution reactions.

    Methyl Iodide: Used as a methylating agent.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various pyrrolidine derivatives.

Wissenschaftliche Forschungsanwendungen

tert-Butyl 3-((pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of tert-Butyl 3-((pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially influencing biological processes. Further research is needed to elucidate the exact mechanism of action and molecular targets involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to tert-Butyl 3-((pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate include:

Uniqueness

The uniqueness of this compound lies in its specific structure, which combines a pyrrolidine ring with a pyridin-2-yloxy group and a tert-butyl ester. This unique combination of functional groups makes it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C15H22N2O3

Molekulargewicht

278.35 g/mol

IUPAC-Name

tert-butyl 3-(pyridin-2-yloxymethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C15H22N2O3/c1-15(2,3)20-14(18)17-9-7-12(10-17)11-19-13-6-4-5-8-16-13/h4-6,8,12H,7,9-11H2,1-3H3

InChI-Schlüssel

XVPCQBRLKDMERR-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1CCC(C1)COC2=CC=CC=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.